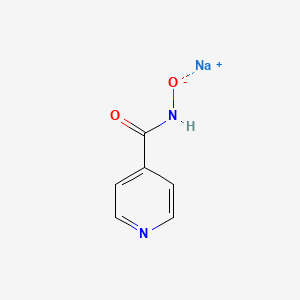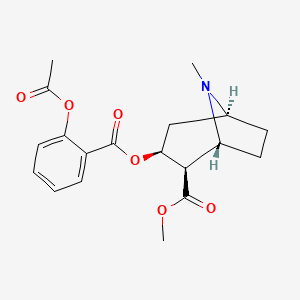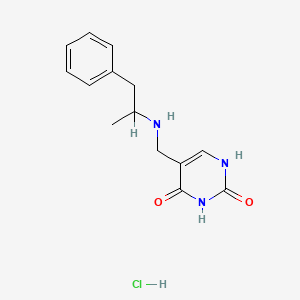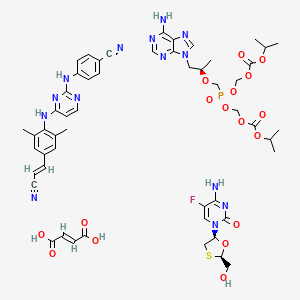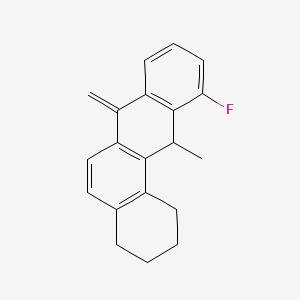
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is a complex organic compound with the molecular formula C20H19F It is a derivative of benz(a)anthracene, characterized by the presence of fluorine and methyl groups, as well as a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core structure of the compound. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions, often requiring elevated temperatures and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like chromatography and recrystallization are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methylbenz(a)anthracene
- 1,2,3,4,7,12-Hexahydro-12-methyl-7-methylenebenz(a)anthracene
- 1,2,3,4,7,12-Hexahydro-11-fluoro-7-methylenebenz(a)anthracene
Uniqueness
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is unique due to the presence of both fluorine and methylene groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
111771-35-8 |
|---|---|
Formule moléculaire |
C20H19F |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
11-fluoro-12-methyl-7-methylidene-2,3,4,12-tetrahydro-1H-benzo[a]anthracene |
InChI |
InChI=1S/C20H19F/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19/h5,8-11,13H,1,3-4,6-7H2,2H3 |
Clé InChI |
HTZIWFZJOXTZEC-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=CC3=C2CCCC3)C(=C)C4=C1C(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


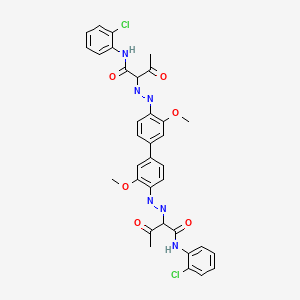
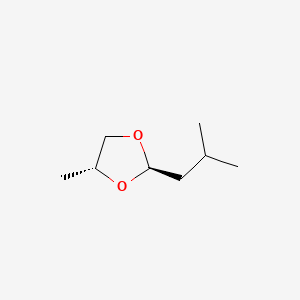

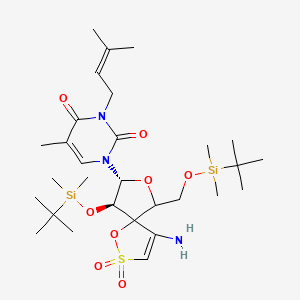
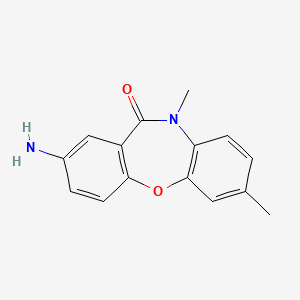
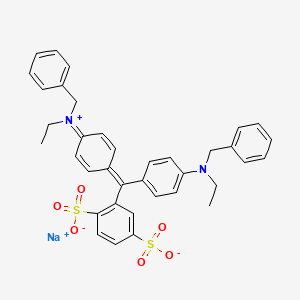
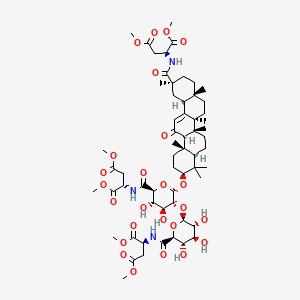
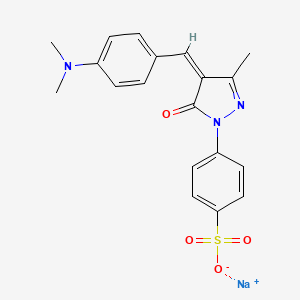
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
